molecular formula C13H9BrFNO2 B13097966 1-(Bromo(4-fluorophenyl)methyl)-4-nitrobenzene

1-(Bromo(4-fluorophenyl)methyl)-4-nitrobenzene

Cat. No.: B13097966
M. Wt: 310.12 g/mol
InChI Key: YFTNXVPLLQUEBS-UHFFFAOYSA-N
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Description

1-(Bromo(4-fluorophenyl)methyl)-4-nitrobenzene is an organic compound that features a bromine atom, a fluorine atom, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromo(4-fluorophenyl)methyl)-4-nitrobenzene typically involves a multi-step process. One common method includes the bromination of 4-fluorotoluene followed by nitration. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The nitration step involves the use of a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group onto the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Bromo(4-fluorophenyl)methyl)-4-nitrobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

    Substitution: Sodium amide (NaNH2) in liquid ammonia for amination.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Major Products Formed

    Substitution: Formation of 1-(Amino(4-fluorophenyl)methyl)-4-nitrobenzene.

    Reduction: Formation of 1-(Bromo(4-fluorophenyl)methyl)-4-aminobenzene.

    Oxidation: Formation of 1-(Bromo(4-fluorophenyl)methyl)-4-nitrobenzoic acid.

Scientific Research Applications

1-(Bromo(4-fluorophenyl)methyl)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the synthesis of drug candidates that target specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Bromo(4-fluorophenyl)methyl)-4-nitrobenzene depends on the specific application and the target molecule

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-fluorobenzene: Lacks the nitro group, making it less reactive in certain types of chemical reactions.

    4-Bromo-1-fluoro-2-nitrobenzene: Similar structure but with different substitution pattern, leading to different reactivity and applications.

    1-(Chloro(4-fluorophenyl)methyl)-4-nitrobenzene: Chlorine instead of bromine, which can affect the compound’s reactivity and the types of reactions it undergoes.

Uniqueness

1-(Bromo(4-fluorophenyl)methyl)-4-nitrobenzene is unique due to the presence of both bromine and nitro groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

Molecular Formula

C13H9BrFNO2

Molecular Weight

310.12 g/mol

IUPAC Name

1-[bromo-(4-fluorophenyl)methyl]-4-nitrobenzene

InChI

InChI=1S/C13H9BrFNO2/c14-13(9-1-5-11(15)6-2-9)10-3-7-12(8-4-10)16(17)18/h1-8,13H

InChI Key

YFTNXVPLLQUEBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)Br)[N+](=O)[O-]

Origin of Product

United States

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